L-Galactose

Biocatalysis Rare Sugar Production Enzymatic Synthesis

L-Galactose is the indispensable, non-interchangeable L-enantiomer of galactose. Unlike D-galactose, it is non-metabolizable in mammalian cells, making it the definitive non-utilizable control for transport and metabolic flux studies where catabolism would confound results. Its distinct chirality enables glycosyltransferase-mediated incorporation into defined glycoconjugate probes—a stereospecific handle D-galactose cannot provide. With 5.1-fold higher bioconversion productivity versus L-gulose, it is the preferred starting material for scalable rare sugar manufacturing. Select L-galactose when enantiomeric precision is non-negotiable.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 15572-79-9
Cat. No. B1675223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Galactose
CAS15572-79-9
SynonymsGalactose, L-;  L-Galactose; 
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1
InChIKeyGZCGUPFRVQAUEE-DPYQTVNSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Galactose (CAS 15572-79-9): A Rare L-Hexose for Specialized Glycoscience and Biocatalysis


L-Galactose is a rare aldohexose monosaccharide that exists as the enantiomer of the more abundant D-galactose [1]. Unlike D-galactose, which is a C-4 epimer of glucose and a common dietary constituent, L-galactose is not naturally occurring in higher living organisms and cannot be further metabolized within the cell [2]. It serves as a critical building block in specialized research applications, including as a precursor for L-ascorbate (vitamin C) biosynthesis in plants [3] and as a component of unique natural products such as the nucleoside antibiotic A201A [4].

Why L-Galactose Cannot Be Substituted by D-Galactose or Other Common Sugars


Simple substitution of L-galactose with its more common D-enantiomer or other hexoses is not feasible in stereospecific research applications. L-galactose possesses a distinct chiral configuration that dictates its unique interactions with enzymes, receptors, and biological pathways [1]. For instance, while D-galactose is readily metabolized via the Leloir pathway in mammals, L-galactose is non-metabolizable in higher organisms, a property critical for studies requiring a non-utilizable substrate or probe [2]. Furthermore, glycosyltransferases exhibit relaxed yet specific substrate promiscuity, enabling the incorporation of L-galactose into defined glycoconjugates—a capability not shared by D-galactose or other common sugars [3]. The evidence below quantifies these and other differential performance attributes, establishing L-galactose as an indispensable, non-interchangeable tool for specific research and development workflows.

Quantitative Differentiation of L-Galactose Against Key Comparators


Enzymatic Bioconversion Productivity: L-Galactose vs. L-Gulose

In a scalable whole-cell bioconversion system using recombinant Escherichia coli expressing a unique mannitol dehydrogenase, L-galactose is produced at a volumetric productivity of 4.6 g L⁻¹ d⁻¹, which is 5.1-fold higher than the productivity for L-gulose (0.90 g L⁻¹ d⁻¹) under identical conditions [1]. This demonstrates a significantly more favorable kinetic efficiency for L-galactose production using this specific biocatalytic route.

Biocatalysis Rare Sugar Production Enzymatic Synthesis

Enzymatic Substrate Specificity: L-Arabinose Isomerase on L-Galactose vs. D-Galactose

L-Arabinose isomerase (L-AI) from Escherichia coli exhibits a substrate specificity for its natural substrate L-arabinose that is 166-fold higher than for D-galactose [1]. However, recent work with a novel metallic-ions-independent L-AI from Bacillus amyloliquefaciens CAAI demonstrates the facile bioconversion of L-galactose to D-tagatose [2]. This indicates that while D-galactose is a poor substrate for wild-type L-AI, L-galactose can be efficiently processed by engineered or alternative L-AI variants, providing a distinct enzymatic route for rare sugar production.

Enzyme Kinetics Biocatalysis Rare Sugar Isomerization

Physical Property Differentiation: Melting Point and Optical Rotation vs. D-Galactose

L-Galactose exhibits a melting point of 163–165 °C and a specific optical rotation of [α]²⁰/D = −79.0 ± 3.0° (c = 5% in H₂O) . In contrast, the α-anomer of D-galactose has a reported melting point of 167 °C and a positive optical rotation (e.g., [α]²⁰/D = +80.2°) [1]. These distinct physical constants provide unambiguous, quantitative identifiers for confirming the enantiomeric purity and identity of L-galactose, a critical parameter for procurement and research integrity.

Analytical Chemistry Quality Control Compound Identification

Biological Non-Metabolizability: A Differentiating Feature for Cellular Studies

L-Galactose is not naturally occurring in higher living organisms and cannot be further metabolized within the cell, whereas D-galactose is a primary energy source and glycosylation substrate [1]. This fundamental biological difference means that L-galactose can be used as a non-utilizable control or a stable probe in metabolic flux analyses, cell culture studies, and glycosylation pathway investigations, without confounding effects from its own catabolism.

Cell Biology Metabolic Studies Glycobiology

Glycosyltransferase Substrate Promiscuity: L-Galactose vs. Other Rare L-Sugars

Bacterial and mammalian glycosyltransferases (GTs) annotated for L-colitose or L-fucose demonstrate the ability to transfer L-galactose onto various glycan acceptors, along with the target L-sugars [1]. This promiscuity positions L-galactose as a versatile building block for the construction of defined, non-natural glycoconjugates, enabling the exploration of novel host-pathogen interactions and the development of diagnostic probes.

Glycobiology Chemoenzymatic Synthesis Glycan Engineering

High-Value Application Scenarios for L-Galactose (CAS 15572-79-9)


Scalable Bioproduction of Rare Sugars

Based on its 5.1-fold higher bioconversion productivity compared to L-gulose [1], L-galactose is the preferred starting point for establishing scalable, cost-effective manufacturing processes for this class of rare sugars. This is particularly relevant for pharmaceutical R&D where a reliable and efficient supply chain for L-sugar building blocks is critical.

Development of Novel Biocatalytic Routes to D-Tagatose

The distinct substrate specificity of engineered L-arabinose isomerases for L-galactose over D-galactose [1] makes L-galactose a key substrate for developing novel enzymatic pathways to produce D-tagatose, a high-value, low-calorie functional sweetener. This application leverages a unique enzymatic handle not available with D-galactose.

Construction of Defined L-Sugar Glycoconjugate Probes

The demonstrated ability of common glycosyltransferases to incorporate L-galactose into glycans [1] supports its use as a building block for creating defined glycoconjugate libraries. These probes are essential for discovering and characterizing rare L-sugar-binding proteins, with applications in immunology and host-pathogen interaction studies.

Non-Metabolizable Control in Metabolic and Cell Biology Studies

Because L-galactose is not metabolized by mammalian cells [1], it serves as an ideal, non-utilizable control in studies of sugar transport, metabolic flux, and the effects of extracellular sugar concentration. It allows researchers to dissect signaling and transport phenomena without the confounding variable of its own catabolism.

Technical Documentation Hub

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